molecular formula C20H19Cl2N3O4 B6480614 N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide CAS No. 874805-17-1

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide

Cat. No.: B6480614
CAS No.: 874805-17-1
M. Wt: 436.3 g/mol
InChI Key: LJOXIBWQSVKDGO-UHFFFAOYSA-N
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Description

N-{[3-(4-Chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide is a synthetic organic compound featuring a 1,3-oxazolidin heterocyclic core substituted with a 4-chlorobenzoyl group and an ethanediamide linker connected to a 2-chlorobenzyl moiety.

Properties

IUPAC Name

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-chlorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O4/c21-15-7-5-13(6-8-15)20(28)25-9-10-29-17(25)12-24-19(27)18(26)23-11-14-3-1-2-4-16(14)22/h1-8,17H,9-12H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJOXIBWQSVKDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(N1C(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide, also known by its CAS number 874805-13-7, is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an oxazolidinone ring, a chlorobenzoyl group, and an ethylenediamide moiety. Its molecular formula is C23H26ClN3O4C_{23}H_{26}ClN_3O_4 with a molecular weight of 454.9 g/mol. The structural features are critical for its biological activity.

PropertyValue
Molecular FormulaC23H26ClN3O4
Molecular Weight454.9 g/mol
CAS Number874805-13-7

The mechanism of action for this compound involves several biochemical interactions:

  • Inhibition of Protein Synthesis : The oxazolidinone ring is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, similar to other oxazolidinone antibiotics like linezolid.
  • Enzyme Interaction : The chlorobenzoyl group may enhance binding affinity to specific enzymes, potentially inhibiting their activity and affecting various metabolic pathways.

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These results suggest that the compound may be effective in treating infections caused by both Gram-positive and Gram-negative bacteria.

Cytotoxicity Studies

In addition to antimicrobial activity, cytotoxicity studies have been conducted to evaluate the compound's effects on human cancer cell lines. Preliminary results indicate:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited varying degrees of cytotoxicity with IC50 values ranging from 10 µM to 30 µM across different cell lines.

Case Studies

Recent research has focused on the potential therapeutic applications of this compound in treating resistant bacterial infections.

  • Study on Resistant Strains : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that it significantly reduced bacterial load in infected animal models.
  • Combination Therapy : Research has also explored its use in combination with other antibiotics to enhance efficacy against resistant strains. Synergistic effects were noted when combined with beta-lactam antibiotics.

Scientific Research Applications

Medicinal Chemistry

The compound is of significant interest in the field of medicinal chemistry due to its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies suggest that compounds with oxazolidinone structures exhibit efficacy against resistant bacterial strains. The mechanism involves the formation of hydrogen bonds and hydrophobic interactions with bacterial ribosomes, which can inhibit protein synthesis .

Drug Discovery

The unique structural features of N-{[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl}-N'-[(2-chlorophenyl)methyl]ethanediamide position it as a promising lead compound for the development of new antibiotics.

  • Mechanism of Action : The oxazolidinone moiety can interact with bacterial ribosomal RNA, leading to inhibition of protein translation. The chlorobenzoyl group enhances binding affinity through hydrophobic interactions .

Materials Science

Beyond its biological applications, this compound can be utilized in the synthesis of advanced materials.

  • Polymer Development : The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities such as antibacterial surfaces .

Chemical Reactions Analysis

Reactivity of the Oxazolidinone Ring

The 1,3-oxazolidin-2-one ring is a key reactive site due to its strained five-membered lactam structure. Reported reactions include:

Reaction TypeConditionsProductsSupporting Literature
Ring-opening hydrolysis Acidic (e.g., HCl, HBr) or basic (e.g., NaOH) aqueous mediaFormation of β-amino alcohol derivatives via cleavage of the lactam C–N bond .US8058440B2 demonstrates hydrolysis of oxazolidinones to β-amino alcohols under acidic conditions.
Lithiation Alkyllithium reagents (e.g., n-BuLi) in THF at –78°CGeneration of a resonance-stabilized enolate for nucleophilic acyl substitution or carboxylation .Patent US8058440B2 details lithiation followed by CO₂ trapping to form carboxylic acids.
Condensation with amines Diamines (e.g., ethylenediamine) in DMF at 140–160°CFormation of bis-amide derivatives via nucleophilic attack at the carbonyl .Analogous oxazolidinone-amide coupling is described in PubChem CID 56589668 .

Reactivity of the Ethanediamide Core

The ethanediamide (N,N'-disubstituted oxamide) group undergoes reactions typical of secondary amides:

Reaction TypeConditionsProductsSupporting Literature
Acid/Base hydrolysis Concentrated HCl or NaOH under refluxCleavage to oxalic acid and respective amine derivatives .Hydrolysis of structurally similar amides is documented in Sigma-Aldrich entries .
N-Alkylation Alkyl halides (e.g., CH₃I) in DMF with K₂CO₃Quaternary ammonium salts via alkylation of the amide nitrogen .Patent US8058440B2 highlights alkylation of oxazolidinone-derived amides.

Reactivity of Chlorophenyl Substituents

The 4-chlorobenzoyl and 2-chlorobenzyl groups participate in electrophilic and nucleophilic processes:

Reaction TypeConditionsProductsSupporting Literature
Nucleophilic aromatic substitution KOH/EtOH under refluxReplacement of Cl with OH or other nucleophiles (limited by deactivation from electron-withdrawing groups) .Substitution patterns in chlorophenyl derivatives are discussed in PubChem CIDs 3049197 and 10869526 .
Reduction of ketone H₂/Pd-C in ethanolConversion of 4-chlorobenzoyl to 4-chlorobenzyl alcohol .Reduction of benzoyl groups is exemplified in BLDpharm entry 1294481-79-0 .

Cross-Coupling Reactions

The aromatic chlorides enable transition-metal-catalyzed couplings:

Reaction TypeConditionsProductsSupporting Literature
Suzuki-Miyaura Pd(PPh₃)₄, arylboronic acid, Na₂CO₃ in dioxane/H₂OBiaryl derivatives via C–Cl bond activation .EvitaChem notes similar couplings in cyclopenta[d]pyrimidinone systems.
Buchwald-Hartwig amination Pd₂(dba)₃, Xantphos, amine in tolueneAryl amine products .PubChem CID 10869526 references amination of chlorophenyl groups.

Stability Under Thermal and Oxidative Conditions

  • Thermal decomposition : Degradation above 200°C via cleavage of amide and oxazolidinone bonds .

  • Oxidation : Susceptibility of the oxazolidinone ring to peroxides, forming N-oxides or ring-opened products .

Key Synthetic Pathways (Summarized from US8058440B2 )

  • Oxazolidinone formation : Cyclization of β-amino alcohols with phosgene or carbonyldiimidazole.

  • Amide coupling : Use of EDCl/HOBt or DCC to link the oxazolidinone-methylamine to oxalic acid derivatives.

  • Chlorobenzoyl introduction : Friedel-Crafts acylation or direct coupling of 4-chlorobenzoic acid derivatives.

Comparison with Similar Compounds

Key Compounds for Comparison :

N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide (): Core Structure: 1,3-oxazinan ring (6-membered) vs. 1,3-oxazolidin (5-membered) in the target compound. Substituents: 4-Fluorophenylsulfonyl and 2-methoxyphenylethyl vs. 4-chlorobenzoyl and 2-chlorobenzyl. Molecular Weight: 479.523 g/mol (higher due to sulfonyl and methoxy groups) vs. ~420–450 g/mol (estimated for the target compound).

N'-{[3-(4-Chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide ():

  • Core Structure : 1,3-oxazinan with a 4-chlorobenzenesulfonyl group.
  • Substituents : 2-methylpropyl vs. 2-chlorobenzyl in the target compound.
  • Molecular Weight : 417.91 g/mol, lighter than the fluorinated analog in .
  • Lipophilicity : The 2-methylpropyl group may reduce polarity compared to aromatic chlorobenzyl, affecting membrane permeability .

N'-[2-(3,4-Dimethoxyphenyl)ethyl]-N-{[3-(4-methoxybenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide (): Core Structure: 1,3-oxazolidin (same as target compound) with 4-methoxybenzenesulfonyl. Substituents: Methoxy groups on both the sulfonyl benzene and the ethyl side chain.

Structural Insights :

  • Ring Size : 1,3-oxazolidin (5-membered) rings, as in the target compound and , confer greater conformational rigidity than 1,3-oxazinan (6-membered) rings in and , which may enhance binding specificity .
  • Substituent Effects : Chlorine atoms in the target compound enhance lipophilicity and metabolic stability compared to fluorine or methoxy groups in analogs .

Physicochemical and Crystallographic Properties

Data Table :

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₂₁H₂₀Cl₂N₂O₄ (est.) ~435.31 (est.) 4-Chlorobenzoyl, 2-chlorobenzyl High lipophilicity, rigid scaffold
C₂₂H₂₆FN₃O₆S 479.523 4-Fluorophenylsulfonyl, 2-methoxyphenyl Sulfonyl enhances stability
C₁₇H₂₄ClN₃O₅S 417.91 4-Chlorobenzenesulfonyl, 2-methylpropyl Moderate solubility in nonpolar solvents
C₂₃H₂₉N₃O₈S 507.6 4-Methoxybenzenesulfonyl, dimethoxyphenyl High polarity due to methoxy groups

Crystallographic Behavior :

  • Amide-containing analogs (e.g., ) form hydrogen-bonded dimers (R₂²(10) motifs), a feature likely shared by the target compound. Such interactions stabilize crystal lattices and may influence bioavailability .
  • Chlorinated aromatic rings in the target compound could promote π-π stacking, enhancing crystalline packing compared to methoxy or fluorine-substituted derivatives .

Preparation Methods

Cyclization Conditions

Cyclization typically employs carbonyldiimidazole (CDI) or triphosgene in dichloromethane at 0–25°C. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming the oxazolidinone ring. Yields range from 70–85% after purification by silica gel chromatography.

Table 1: Oxazolidinone Cyclization Reagents and Yields

ReagentSolventTemperature (°C)Yield (%)
TriphosgeneDCM0–582
CDITHF2578
Phosgene gasToluene-1085

Introduction of the 4-Chlorobenzoyl Group

The 3-position of the oxazolidinone is acylated with 4-chlorobenzoyl chloride. This step requires careful base selection to avoid ring-opening side reactions.

Acylation Protocol

A mixture of the oxazolidinone (1 equiv), 4-chlorobenzoyl chloride (1.2 equiv), and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) is stirred at −10°C for 4 hours. Quenching with ice water followed by extraction with ethyl acetate yields the acylated product in 88–92% purity.

Key Considerations :

  • Lower temperatures (−10°C) minimize epimerization.

  • Bulkier bases (e.g., N-methylmorpholine) enhance regioselectivity over triethylamine.

Ethanediamide Coupling Strategy

The ethanediamide linker connects the oxazolidinone and 2-chlorobenzyl moieties. Two approaches dominate:

Stepwise Amide Formation

  • Oxalyl Chloride Activation : Oxalyl chloride (1.1 equiv) reacts with the oxazolidinone-derived amine in dichloromethane at 0°C to form the acid chloride intermediate.

  • Coupling with 2-Chlorobenzylamine : The acid chloride is treated with 2-chlorobenzylamine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) in THF, yielding the ethanediamide in 75% yield.

One-Pot Condensation

Using a condensing agent such as N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (HOSu), both amines react sequentially with oxalic acid. This method achieves 68% yield but requires rigorous exclusion of moisture.

Table 2: Ethanediamide Coupling Efficiency

MethodReagentsSolventYield (%)
Stepwise (acid chloride)Oxalyl chloride, DIPEATHF75
One-Pot (DCC/HOSu)DCC, HOSuDMF68

Purification and Stabilization

Crude products are purified via acid-base extraction or crystallization. The patent highlights using hydrochloric acid to form stable salts of intermediates, improving isolation. For example, treating the oxazolidinone intermediate with HCl in 2-propanol yields a hydrochloride salt, which is filtered and washed with cold ether.

Analytical Characterization

Critical characterization data include:

  • ¹H NMR : Diagnostic peaks for the oxazolidinone (δ 4.3–4.6 ppm, AB quartet) and ethanediamide (δ 8.1–8.3 ppm, broad singlet).

  • HPLC : Purity >98% achieved via reverse-phase C18 chromatography (acetonitrile/water gradient).

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as coupling 4-chlorobenzoyl-oxazolidine derivatives with (2-chlorophenyl)methyl-ethanediamide intermediates. Key steps include:

  • Condensation reactions : Use coupling agents like EDCI/HOBt for amide bond formation .
  • Purification : Flash chromatography (e.g., ethyl acetate/hexane gradients) for intermediates, followed by recrystallization for final product isolation .
  • Purity validation : HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity and absence of byproducts .

Q. Which spectroscopic techniques are critical for structural characterization?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for oxazolidine protons (δ 3.5–4.5 ppm), aromatic chlorophenyl groups (δ 7.2–7.8 ppm), and amide carbonyls (δ 165–170 ppm) .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and N-H bending (amide I/II bands) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, ethanol/water mixtures may improve solubility of polar intermediates .
  • Kinetic monitoring : Use in-situ techniques like IR spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically .
  • Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to absorb side products like HCl generated during amidation .

Q. What crystallographic strategies resolve anisotropic displacement anomalies in structural studies?

  • Methodological Answer :

  • Software tools : Refine X-ray diffraction data using SHELXL (for small-molecule resolution) and validate thermal ellipsoids with ORTEP-III .
  • Twinning analysis : Use PLATON to detect twinning in crystals and apply HKLF5 refinement for overlapping reflections .
  • Validation metrics : Cross-check R-factor convergence (<5%), ADPs, and Hirshfeld surfaces to ensure model accuracy .

Q. How can contradictions in biological activity data across studies be systematically addressed?

  • Methodological Answer :

  • Assay standardization : Validate purity via HPLC and ensure consistent cell-line passage numbers (e.g., ≤20 passages for in vitro assays) .
  • Dose-response curves : Compare EC₅₀ values under identical conditions (e.g., serum-free media for receptor-binding studies) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and cross-reference with experimental IC₅₀ data .

Data Analysis & Troubleshooting

Q. How should researchers interpret discrepancies between theoretical and experimental spectral data?

  • Methodological Answer :

  • DFT calculations : Use Gaussian or ORCA to simulate NMR/IR spectra and identify deviations (e.g., solvent effects on chemical shifts) .
  • Dynamic effects : Account for conformational flexibility (e.g., oxazolidine ring puckering) using variable-temperature NMR .

Q. What strategies improve reproducibility in multi-step syntheses of this compound?

  • Methodological Answer :

  • Intermediate characterization : Isolate and fully characterize each intermediate (e.g., benzoyl-oxazolidine precursors) before proceeding .
  • Batch consistency : Use automated reactors (e.g., flow chemistry systems) to control residence time and mixing efficiency .

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